molecular formula C21H27NO5 B5299835 6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5299835
M. Wt: 373.4 g/mol
InChI Key: VNFZXBTTYLQDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore present in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the reaction of 6,7-dimethoxy-1-tetralone with 3,4,5-trimethoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a tubulin polymerization inhibitor.

    Medicine: Investigated for its anti-cancer, anti-fungal, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also inhibits tubulin polymerization.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

6,7-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its combination of the isoquinoline and trimethoxyphenyl moieties, which confer a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for various therapeutic applications .

Properties

IUPAC Name

6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-23-17-10-15-6-7-22(13-16(15)11-18(17)24-2)12-14-8-19(25-3)21(27-5)20(9-14)26-4/h8-11H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFZXBTTYLQDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6,7-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.